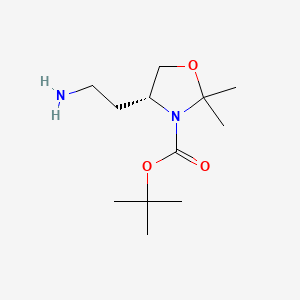
1-methylpyrrolidine-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylpyrrolidine-2-carboximidamide hydrochloride (MPCA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. MPCA has been used in the synthesis of a variety of compounds such as peptides, proteins, and other organic molecules. MPCA is also a key intermediate in the synthesis of several drugs and has been used in the synthesis of a number of pharmaceuticals.
Wirkmechanismus
1-methylpyrrolidine-2-carboximidamide hydrochloride is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrrolidine and has been used as a building block for the synthesis of more complex molecules. The mechanism of action of 1-methylpyrrolidine-2-carboximidamide hydrochloride is not fully understood, however it is believed to interact with various biological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules.
Biochemical and Physiological Effects
1-methylpyrrolidine-2-carboximidamide hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with enzymes, proteins, and other biomolecules, and to modulate the activity of these molecules. Additionally, 1-methylpyrrolidine-2-carboximidamide hydrochloride has been shown to have an effect on the activity of various hormones, such as cortisol and testosterone. It has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
1-methylpyrrolidine-2-carboximidamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and easy to work with. Additionally, it is readily available and can be stored for long periods of time without degrading. However, there are also some limitations to using 1-methylpyrrolidine-2-carboximidamide hydrochloride in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with due to its reactivity. Additionally, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
1-methylpyrrolidine-2-carboximidamide hydrochloride has potential applications in a variety of scientific fields, and there are a number of future directions that could be explored. These include the development of new synthetic methods for the synthesis of 1-methylpyrrolidine-2-carboximidamide hydrochloride and its derivatives, the development of new pharmaceuticals, and the development of new methods for the delivery of 1-methylpyrrolidine-2-carboximidamide hydrochloride and its derivatives. Additionally, further research could be conducted into the biochemical and physiological effects of 1-methylpyrrolidine-2-carboximidamide hydrochloride, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
1-methylpyrrolidine-2-carboximidamide hydrochloride is synthesized through the reaction of pyrrolidine with formic acid in the presence of a base catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography. The yield of the product is usually around 75%.
Wissenschaftliche Forschungsanwendungen
1-methylpyrrolidine-2-carboximidamide hydrochloride has been used as a building block in the synthesis of a number of compounds. It has been used in the synthesis of peptides, proteins, and other organic molecules. Additionally, 1-methylpyrrolidine-2-carboximidamide hydrochloride has been used in the synthesis of a number of pharmaceuticals. It has also been used in the synthesis of compounds for use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Eigenschaften
IUPAC Name |
1-methylpyrrolidine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-9-4-2-3-5(9)6(7)8;/h5H,2-4H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHEDPEEBZDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carboximidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)





![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

